2-(Aminomethyl)-5-cyanobenzo[d]oxazole
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Overview
Description
2-(Aminomethyl)-5-cyanobenzo[d]oxazole is a heterocyclic compound that belongs to the class of oxazoles Oxazoles are five-membered ring structures containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminomethyl)-5-cyanobenzo[d]oxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the cyclization of 2-aminobenzonitrile with formaldehyde in the presence of a base. The reaction conditions often include moderate temperatures and the use of solvents like ethanol or methanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Catalysts and automated systems are often employed to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
2-(Aminomethyl)-5-cyanobenzo[d]oxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the oxazole ring
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents such as halogens, alkyl halides, and acids are employed under various conditions
Major Products Formed
The major products formed from these reactions include substituted oxazoles, amines, and various functionalized derivatives. These products are valuable intermediates in the synthesis of more complex molecules .
Scientific Research Applications
2-(Aminomethyl)-5-cyanobenzo[d]oxazole has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is used in the production of advanced materials, including polymers and nanomaterials
Mechanism of Action
The mechanism of action of 2-(Aminomethyl)-5-cyanobenzo[d]oxazole involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity or modulating their function. The pathways involved often include signal transduction and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
2-Aminooxazole: A heterocyclic compound with similar structural features but different functional groups.
2-Aminothiazole: Another heterocyclic compound with a sulfur atom in place of the oxygen atom in oxazole.
Uniqueness
2-(Aminomethyl)-5-cyanobenzo[d]oxazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C9H7N3O |
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Molecular Weight |
173.17 g/mol |
IUPAC Name |
2-(aminomethyl)-1,3-benzoxazole-5-carbonitrile |
InChI |
InChI=1S/C9H7N3O/c10-4-6-1-2-8-7(3-6)12-9(5-11)13-8/h1-3H,5,11H2 |
InChI Key |
NBWUCEJNKNZMHP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1C#N)N=C(O2)CN |
Origin of Product |
United States |
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